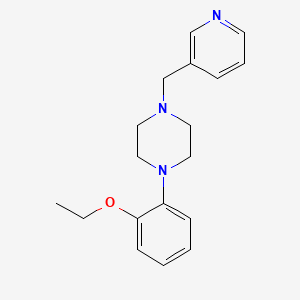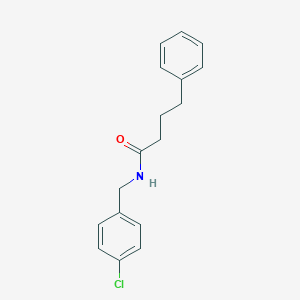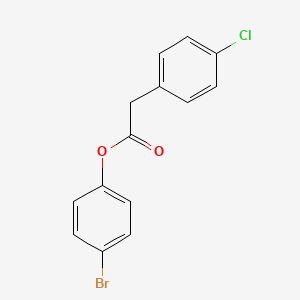
N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide
Overview
Description
N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide, also known as Nifuroxazide, is a nitrofuran antibiotic that is commonly used in veterinary medicine. It has been shown to have antibacterial, antiviral, and anti-inflammatory properties, making it a promising candidate for various scientific research applications.
Mechanism of Action
N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide works by inhibiting the enzyme bacterial nitroreductase, which is responsible for converting nitro groups into amino groups in bacterial cells. This leads to the accumulation of toxic nitroso intermediates, ultimately resulting in bacterial cell death.
Biochemical and Physiological Effects
N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide in lab experiments is its broad-spectrum antibacterial and antiviral activity, which allows for a wide range of potential applications. However, one limitation is that it may not be effective against all bacterial and viral strains, and resistance may develop over time.
Future Directions
1. Investigating the potential use of N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide in combination with other antibiotics or antivirals to enhance its efficacy against resistant strains.
2. Examining the effects of N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide on the gut microbiome and its potential use as a probiotic.
3. Investigating the use of N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide in the treatment of inflammatory bowel disease.
4. Exploring the potential use of N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide in the treatment of viral infections beyond hepatitis B and C.
5. Investigating the potential use of N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide in the treatment of cancer, as it has been shown to have anticancer properties in some studies.
In conclusion, N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide is a promising compound with a wide range of potential scientific research applications. Its antibacterial, antiviral, anti-inflammatory, and antioxidant properties make it a valuable candidate for further study in various fields.
Synthesis Methods
N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide is synthesized by the reaction of 2-chloro-4-nitroaniline with 2-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium dithionite to reduce the nitro group to an amino group, forming N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide.
Scientific Research Applications
N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide has been extensively studied for its potential use in treating bacterial and viral infections. It has been shown to be effective against a wide range of bacteria, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus. Additionally, it has been found to have antiviral activity against the hepatitis B and C viruses.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-hydroxy-5-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-10-3-1-2-4-11(10)15-13(18)9-7-8(16(19)20)5-6-12(9)17/h1-7,17H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPAGUZJMMFQCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60983486 | |
| Record name | N-(2-Chlorophenyl)-2-hydroxy-5-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, N-(2-chlorophenyl)-2-hydroxy-5-nitro- | |
CAS RN |
6490-97-7 | |
| Record name | Benzamide, N-(2-chlorophenyl)-2-hydroxy-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006490977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Chlorophenyl)-2-hydroxy-5-nitrobenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60983486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2'-{[(2-hydroxy-5-methylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5699203.png)
![2-methyl-5-[(3-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5699211.png)




![4-({[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)benzoic acid](/img/structure/B5699257.png)
![N-(2-furylmethyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5699263.png)

